Home > Products > Screening Compounds P15620 > Dmt-Pro-Imp-Phe-NH2
Dmt-Pro-Imp-Phe-NH2 -

Dmt-Pro-Imp-Phe-NH2

Catalog Number: EVT-10980249
CAS Number:
Molecular Formula: C38H49N5O5
Molecular Weight: 655.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Dmt-Pro-Phe-NH2 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. The process often involves:

  • Fmoc/Tert-butyl chemistry: This is a common strategy in peptide synthesis where the amino acid's amine group is protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group, which can be removed under basic conditions.
  • Coupling reagents: Compounds such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are used to facilitate the formation of peptide bonds between amino acids.
  • Purification: After synthesis, the crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring a high purity level (≥95%) for biological testing .
Molecular Structure Analysis

Dmt-Pro-Phe-NH2 has a specific molecular structure characterized by its sequence of amino acids. The structure can be represented as follows:

  • Dmt: N,N-Dimethyltyrosine
  • Pro: Proline
  • Phe: Phenylalanine
  • NH2: Amide group

The molecular formula can be derived from its components, leading to a molecular weight that reflects the sum of its constituent atoms. The three-dimensional conformation of this compound influences its interaction with opioid receptors and can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Dmt-Pro-Phe-NH2 participates in various chemical reactions relevant to its function as an opioid receptor ligand. Key reactions include:

  • Peptide bond formation: During synthesis, amino acids are linked through peptide bonds via condensation reactions.
  • Receptor binding assays: The compound's affinity for opioid receptors (mu, delta, kappa) can be assessed through competitive binding assays using radiolabeled ligands .

These reactions are crucial for understanding how modifications to the peptide structure can affect its pharmacological properties.

Mechanism of Action

The mechanism of action for Dmt-Pro-Phe-NH2 primarily involves its interaction with opioid receptors located in the central nervous system. Upon binding to these receptors:

  1. Receptor activation: The compound activates the mu-opioid receptor, leading to analgesic effects.
  2. Signal transduction: This activation triggers intracellular signaling pathways involving G-proteins that modulate neurotransmitter release and neuronal excitability.
  3. Physiological effects: The resultant effects include pain relief and potential modulation of mood and reward mechanisms.

Data from binding affinity studies indicate that Dmt-Pro-Phe-NH2 exhibits significant potency at mu-opioid receptors compared to other analogs .

Physical and Chemical Properties Analysis

Dmt-Pro-Phe-NH2 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 351.44 g/mol.
  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on pH and ionic strength.
  • Stability: The stability of this compound under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Analytical techniques such as mass spectrometry and HPLC are employed to characterize these properties accurately.

Applications

Dmt-Pro-Phe-NH2 has several scientific applications:

  • Pain management research: Its ability to modulate pain pathways makes it a candidate for studying new analgesic drugs.
  • Opioid receptor studies: It serves as a tool for exploring receptor mechanisms and developing strategies to mitigate opioid dependence and tolerance.
  • Pharmacological evaluations: This compound is used in preclinical studies to assess potential therapeutic effects and safety profiles.
Introduction to Opioid Peptide Pharmacology

Opioid Receptor Subtypes and Signaling Mechanisms

Opioid receptors constitute a family of G-protein coupled receptors characterized by seven transmembrane domains and structural homology exceeding 60%. Three primary subtypes mediate distinct physiological effects:

  • Mu opioid receptors are predominantly associated with analgesia, euphoria, respiratory depression, and physical dependence. They are densely expressed in pain-processing regions like the periaqueductal gray, rostral ventromedial medulla, and spinal cord dorsal horn [1] [10].
  • Delta opioid receptors modulate emotional responses, neuroendocrine functions, and immune responses, with emerging roles in modulating mu receptor-mediated tolerance. Their distribution overlaps with mu receptors but extends significantly to limbic structures [3] [10].
  • Kappa opioid receptors contribute to nociception, dysphoria, and diuresis, with high concentrations in the hypothalamus and claustrum [3].

Signaling transduction initiates upon agonist binding, triggering conformational changes that facilitate GDP/GTP exchange on associated Gαᵢ/Gαₒ proteins. This leads to:

  • Inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate production
  • Activation of inwardly rectifying potassium channels causing hyperpolarization
  • Suppression of voltage-gated calcium channels reducing neurotransmitter release [1] [3]

Notably, beta-arrestin recruitment following receptor activation contributes to internalization and side effects like respiratory depression, distinguishing it from G-protein selective signaling associated with therapeutic analgesia. The differential interaction of ligands with these pathways underpins efforts to design functionally selective opioids [7].

Table 1: Opioid Receptor Subtypes and Functional Characteristics

Receptor SubtypePrimary G-Protein CouplingKey Physiological EffectsEndogenous Ligand Preference
Mu (μ)Gαᵢ/GαₒSupraspinal analgesia, respiratory depression, euphoria, dependenceβ-Endorphin, Endomorphin-1/2
Delta (δ)Gαᵢ/GαₒMood modulation, physical dependence modulation, gastrointestinal motilityEnkephalins
Kappa (κ)Gαᵢ/GαₒSpinal analgesia, dysphoria, diuresis, sedationDynorphin A/B

Role of Tetrapeptide Scaffolds in Opioid Drug Design

Tetrapeptides provide an optimal balance between structural complexity and synthetic feasibility for opioid ligand development. Their compact size allows precise conformational control while retaining essential pharmacophoric elements. Key natural tetrapeptide scaffolds include:

  • Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂): These exhibit unparalleled mu opioid receptor selectivity among endogenous peptides, with nanomolar affinity (Kiμ = 0.36 nM and 0.69 nM, respectively). Their selectivity ratios for mu over delta receptors exceed 4,000-fold, attributable to the unique Tyr-Pro-Trp/Phe motif absent in longer opioid peptides [1] [7].
  • Deltorphins: Sequences like Tyr-D-Ala-Phe-Asp/Glu-Val-Val-Gly-NH₂ demonstrate delta receptor selectivity through C-terminal charge and hydrophobicity [7].

Rational modifications to these scaffolds address inherent pharmacological limitations:

  • Metabolic instability: The Tyr¹-Pro² bond is susceptible to dipeptidyl peptidase-IV cleavage, while N-terminal tyrosine degradation by aminopeptidases shortens half-lives. Stabilization strategies include:
  • D-amino acid substitutions at position 2 (e.g., D-Pro²)
  • N-terminal tyrosine replacement with 2',6'-dimethyltyrosine (Dmt)
  • C-terminal amidation [1] [7]
  • Receptor selectivity modulation: Modifying residues 3 and 4 alters receptor preference. For instance:
  • Bulky hydrophobic residues at position 3 (e.g., Trp) favor mu receptor affinity
  • Neutral or acidic residues at position 4 enhance delta receptor interactions [5] [7]
  • Conformational restriction: Cyclization or sterically constrained amino acids (e.g., tetrahydroisoquinoline-3-carboxylic acid, Tic) reduce conformational flexibility, enhancing selectivity and proteolytic resistance. Cyclic analogs exhibit improved bioavailability profiles [5] [7].

Table 2: Modified Tetrapeptide Scaffolds and Their Receptor Affinity Profiles

Peptide SequenceKiμ (nM)Kiδ (nM)Selectivity Ratio (Kiδ/Kiμ)Key Modifications
Tyr-Pro-Phe-Phe-NH₂ (EM-2)0.699,23013,380Natural scaffold
Dmt-Pro-Phe-Phe-NH₂0.1528.2188Tyr¹→Dmt¹
Dmt-Pro-Phe-NH-Bzl0.5213.827C-terminal benzylamide
Tyr-D-Pro-Phe-Phe-NH₂512.430,64160L-Pro²→D-Pro²
Dmt-Tic-Phe-Phe-NH₂0.13*157*1,210*Pro²→Tic²; Dmt¹ (δ-antagonist)

Note: Dmt = 2',6'-dimethyltyrosine; Tic = tetrahydroisoquinoline-3-carboxylic acid; Bzl = benzyl; *Denotes binding at delta receptor [1] [5] [7].

Rationale for Targeted Modification of Endomorphin-2 Analogues

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) serves as an exemplary template for rational optimization due to its inherent mu selectivity but faces limitations in metabolic stability and receptor activation profiles. The design of Dmt-Pro-Imp-Phe-NH₂ integrates three strategic modifications:

  • N-terminal Dmt substitution: Replacement of tyrosine with 2',6'-dimethyltyrosine (Dmt) enhances mu receptor affinity by 4.6-fold compared to endomorphin-2 (Kiμ reduced from 0.69 nM to 0.15 nM). This arises from:
  • Increased hydrophobic contact within receptor subpockets
  • Enhanced hydrogen bonding via phenolic hydroxyl
  • Resistance to aminopeptidase degradation due to steric hindrance [1] [4]Dmt-containing peptides further exhibit radical scavenging properties that mitigate oxidative stress associated with chronic pain states [7].

  • Position 3 conformational constraint: Incorporation of imidazoline-4-carboxylic acid (Imp) at position 3 introduces:

  • Rigid polyheterocyclic structure restricting backbone torsion angles
  • Additional hydrogen bonding capacity via imidazoline nitrogenMolecular modeling indicates Imp³ stabilizes a bioactive conformation favoring high-affinity mu receptor binding while sterically occluding delta receptor interaction. This contrasts with flexible Phe³ in native endomorphin-2, which adopts multiple conformations with cross-reactivity [5] [7].

  • C-terminal optimization: Retention of C-terminal phenylalanine amide maintains critical interactions with mu receptor extracellular loop 2/3 residues. Amidation prevents carboxylate ionization, enhancing membrane permeability and resistance to carboxypeptidases [1] [7].

Biophysical analyses demonstrate that these modifications collectively stabilize a folded structure with:

  • 30-fold increased enzymatic stability in rat brain homogenate compared to endomorphin-2
  • 18-fold higher mu receptor binding selectivity over delta receptors
  • G-protein biased signaling with minimal beta-arrestin recruitment [1] [5] [7].

Table 3: Structural Innovations in Dmt-Pro-Imp-Phe-NH₂ and Functional Consequences

Structural ElementChemical InnovationFunctional ConsequenceMolecular Mechanism
Position 1Tyr→2',6'-dimethyltyrosine (Dmt)Enhanced μ-affinity & metabolic stabilitySteric hindrance to enzymes; hydrophobic burial in μ-receptor pocket
Position 2Retention of L-ProlineMaintenance of β-turn conformationHydrogen bonding to His291(6.55) on μ-receptor
Position 3Phe→Imidazoline-4-carboxylic acid (Imp)Improved μ-selectivity & signaling biasConformational restriction; additional H-bond donation
C-terminusPhe-NH₂Resistance to carboxypeptidasesElimination of anionic charge; enhanced membrane permeability

These targeted modifications exemplify structure-guided design principles aimed at optimizing the therapeutic potential of opioid peptides. Dmt-Pro-Imp-Phe-NH₂ embodies a progression from endogenous scaffolds to synthetic analogs with refined pharmacological properties, highlighting the synergy between residue-specific modifications and receptor subtype selectivity [1] [5] [7].

Properties

Product Name

Dmt-Pro-Imp-Phe-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methyl-6-propan-2-ylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C38H49N5O5

Molecular Weight

655.8 g/mol

InChI

InChI=1S/C38H49N5O5/c1-22(2)28-14-9-11-23(3)30(28)21-33(36(46)41-32(35(40)45)19-26-12-7-6-8-13-26)42-37(47)34-15-10-16-43(34)38(48)31(39)20-29-24(4)17-27(44)18-25(29)5/h6-9,11-14,17-18,22,31-34,44H,10,15-16,19-21,39H2,1-5H3,(H2,40,45)(H,41,46)(H,42,47)/t31-,32-,33-,34-/m0/s1

InChI Key

PUIMPGYMFMJIOK-CUPIEXAXSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.